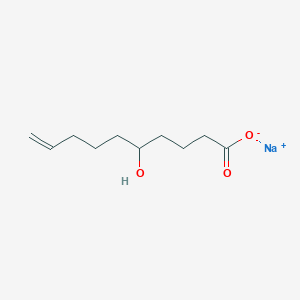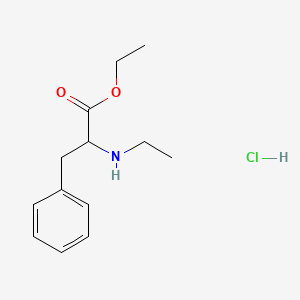
Ethyl 2-(ethylamino)-3-phenylpropanoate hydrochloride
説明
科学的研究の応用
Antioxidant Activities of Phenylpropanoids
Phenylpropanoids, including hydroxycinnamates like ferulic, coumaric, caffeic, and sinapic acids and their derivatives, have been studied for their antioxidant activities. These compounds are widely distributed in plants and are found in cereals, legumes, oilseeds, fruits, vegetables, and beverages. They exhibit antioxidant activity by scavenging various radicals and acting as chain-breaking antioxidants and reducing agents. The structural effects significantly influence their antioxidant potency, with caffeic acid showing the highest activity among the major hydroxycinnamates. The research emphasizes the potential health benefits and disease risk reduction associated with diets rich in hydroxycinnamates (Shahidi & Chandrasekara, 2010).
Chemical Recycling of Polyethylene Terephthalate (PET)
Research on the chemical recycling of PET, a common plastic material, highlights the scientific applications of chemical processes involving esterification and hydrolysis reactions. The study reviews various techniques for breaking down post-consumer PET into its monomers, such as terephthalic acid, which can then be repolymerized. This process demonstrates the application of chemical knowledge in addressing environmental challenges and promoting sustainability. Hydrolysis, either in alkaline or acidic conditions, and glycolysis are among the methods employed for PET recycling, contributing to the conservation of raw materials and energy (Karayannidis & Achilias, 2007).
Biodegradation of Gasoline Ether Oxygenates
The biodegradation and fate of gasoline ether oxygenates like ethyl tert-butyl ether (ETBE) in soil and groundwater have been reviewed, focusing on the microbial degradation pathways and the impact of co-contaminants. Microorganisms capable of degrading ETBE either aerobically, as a carbon and energy source, or via cometabolism, are crucial for mitigating pollution in affected environments. The review discusses the biochemical mechanisms involved in ETBE degradation, highlighting the role of specific enzymes and genetic markers. Understanding these processes is essential for developing bioremediation strategies to clean up contaminated sites (Thornton et al., 2020).
作用機序
特性
IUPAC Name |
ethyl 2-(ethylamino)-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-3-14-12(13(15)16-4-2)10-11-8-6-5-7-9-11;/h5-9,12,14H,3-4,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRJMVICILVOCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC1=CC=CC=C1)C(=O)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



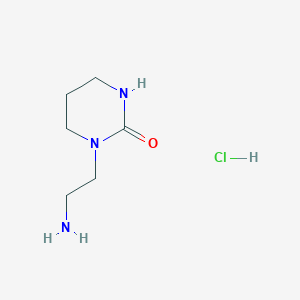
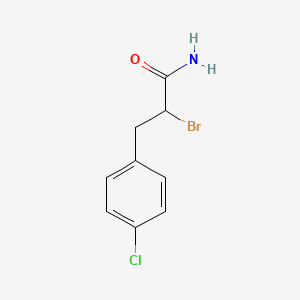

![2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1448358.png)

![{[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1448360.png)
![5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate](/img/structure/B1448361.png)

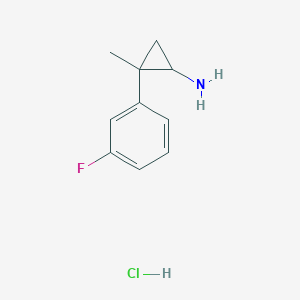


![3-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1448372.png)

